2-(2-Méthoxyphényl)-5-méthylpipéridine

Vue d'ensemble

Description

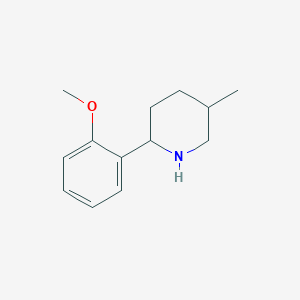

2-(2-Methoxyphenyl)-5-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Methoxyphenyl)-5-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-5-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antiglycation dans la gestion du diabète

Des dérivés de 2-(2-Méthoxyphényl)-5-méthylpipéridine ont été synthétisés et évalués pour leur potentiel en tant qu'agents antiglycation . Ces composés pourraient jouer un rôle important dans la gestion des complications diabétiques en inhibant la formation de produits finaux de glycation avancée (AGE), qui sont liés à diverses complications diabétiques telles que la rétinopathie et la neuropathie.

Synthèse organique et produits pharmaceutiques

Ce composé sert d'intermédiaire important dans la synthèse organique . Ses dérivés sont utilisés dans la synthèse de divers produits pharmaceutiques, mettant en évidence sa polyvalence dans le développement de médicaments. La possibilité de manipuler sa structure permet aux chimistes de concevoir des molécules ayant les propriétés pharmacologiques souhaitées.

Applications en science des matériaux

En science des matériaux, la this compound est utilisée comme réactif chimiosélectif pour les séquences de protection/déprotection des amines . Ceci est crucial dans la synthèse des polymères et d'autres matériaux où une manipulation précise des groupes fonctionnels est requise.

Synthèse chimique

Les dérivés du composé sont impliqués dans la synthèse de molécules complexes, telles que les composés organométalliques, qui ont des applications allant de la catalyse au développement de nouveaux matériaux . Ces voies de synthèse contribuent aux progrès dans divers domaines de la chimie et de la science des matériaux.

Recherche biochimique

En biochimie, les dérivés du composé sont explorés pour leurs propriétés antioxydantes . Les antioxydants sont essentiels pour comprendre le stress oxydatif et ses implications dans les maladies, ce qui rend ces dérivés précieux dans l'étude des systèmes biologiques et des agents thérapeutiques potentiels.

Applications environnementales

Bien que des applications environnementales spécifiques de la this compound n'aient pas été trouvées directement, ses composés apparentés, tels que l'isocyanate de 2-méthoxyphényle, sont utilisés dans la synthèse des produits agrochimiques et des colorants . Ces applications sont essentielles pour développer des pesticides respectueux de l'environnement et des colorants durables.

Activité Biologique

2-(2-Methoxyphenyl)-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : 2-(2-Methoxyphenyl)-5-methylpiperidine

- CAS Number : 1339159-86-2

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

The biological activity of 2-(2-Methoxyphenyl)-5-methylpiperidine is primarily mediated through its interaction with various biological targets, including receptors and enzymes.

Target Interactions

- Receptor Binding : Similar compounds have demonstrated the ability to form hydrogen bonds with amino acid residues in target proteins, suggesting that 2-(2-Methoxyphenyl)-5-methylpiperidine may interact with specific receptors involved in neurotransmission and inflammation .

- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in endocannabinoid signaling pathways .

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

-

Anti-inflammatory Activity

- It may reduce inflammation by inhibiting pathways such as NF-kB, which is involved in inflammatory responses .

-

Neuroprotective Effects

- Research indicates potential neuroprotective properties, particularly in models of neuroinflammation .

- Antidiabetic Potential

-

Antimicrobial Properties

- Compounds structurally similar to 2-(2-Methoxyphenyl)-5-methylpiperidine have demonstrated antibacterial and antifungal activities .

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Methoxyphenyl)-5-methylpiperidine remains to be fully elucidated, but insights from related compounds suggest:

- Solubility : Good solubility in polar solvents, which may enhance bioavailability.

- Distribution : Transport and distribution within cells are likely mediated by specific transporters, impacting its efficacy and safety profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of 2-(2-Methoxyphenyl)-5-methylpiperidine.

Study Overview

-

Neuroinflammation Model :

- A study demonstrated that piperidine derivatives could significantly reduce neuroinflammation markers in vitro and in vivo, suggesting similar potential for 2-(2-Methoxyphenyl)-5-methylpiperidine .

- Antidiabetic Activity :

- Toxicity Assessment :

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.